molecular formula C12H6F3N3 B1388616 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile CAS No. 1214359-37-1

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B1388616
CAS No.: 1214359-37-1
M. Wt: 249.19 g/mol
InChI Key: ZLPGRTPXSYPDBM-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile (CAS 1214359-37-1) is a specialty chemical with a molecular formula of C12H6F3N3 and a molecular weight of 249.19 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of new antimicrobial and antiviral agents . The molecular structure incorporates two key features: a pyridine ring and a trifluoromethyl group. The pyridine nucleus is a privileged scaffold in drug design, found in numerous FDA-approved pharmaceuticals, and is known to improve metabolic stability and enhance permeability in bioactive molecules . Nicotinonitrile derivatives, in particular, have been extensively studied and synthesized under green chemistry conditions, such as microwave irradiation, for their promising biological activities . The presence of the trifluoromethyl group is a common strategy in modern drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets . Compounds with a similar trifluoromethylpyridine core have been investigated as intermediates in the synthesis of potential dopamine receptor antagonists for central nervous system disorders and have demonstrated notable antimicrobial performance in scientific studies . Researchers value this compound as a versatile building block for constructing more complex, nitrogen-containing heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals . It is intended for use by qualified researchers in laboratory settings only.

Properties

IUPAC Name

2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3/c13-12(14,15)10-2-1-9(7-16)11(18-10)8-3-5-17-6-4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPGRTPXSYPDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)C2=CC=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Ethyl 4,4,4-trifluoroacetoacetate and Cyanoacetamide

A notable method involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in the presence of potassium hydroxide as a catalyst. This reaction yields 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which can be further transformed through chlorination and catalytic hydrogenolysis to afford intermediates bearing the trifluoromethyl and nitrile groups in the pyridine ring.

The key steps are:

  • Step 1: Cyclization

    React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide under basic conditions (KOH catalyst) to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

  • Step 2: Chlorination

    Treat the dihydroxy intermediate with phosphorus oxychloride (POCl3) at 110°C for 0.5 hours to replace hydroxyl groups with chlorine, yielding 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

  • Step 3: Catalytic Hydrogenolysis and Hydrolysis

    Use Pd/C catalyst to selectively hydrogenate and hydrolyze the chlorinated intermediate to obtain the target compound or its close derivatives.

This method requires careful temperature control and handling of reactive chlorinating agents but is scalable for industrial applications.

Reductive Cyclization via NH4I/Na2S2O4 System

Another advanced synthetic approach reported for related trifluoromethylpyridines involves the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone mediated by ammonium iodide and sodium dithionite (Na2S2O4). This method facilitates N–O bond cleavage and cyclization to form trifluoromethylated pyridine rings with high regio- and chemo-selectivity.

Although this method specifically addresses 4,6-bis(trifluoromethyl)pyridines, the principles can be adapted for the synthesis of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile by selecting appropriate oxime and trifluoromethyl precursors.

Method Key Reagents/Conditions Advantages Limitations Reference
Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide with KOH; chlorination with POCl3; Pd/C hydrogenolysis Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, KOH, POCl3, Pd/C, 110°C Scalable; well-established; good yields Requires POCl3 handling; temperature control needed
NH4I/Na2S2O4-mediated reductive cyclization of O-acyl oximes with hexafluoroacetylacetone NH4I, Na2S2O4, O-acyl oximes, hexafluoroacetylacetone Mild conditions; selective; modular Limited to specific substrates; requires optimization
Halogen exchange and direct trifluoromethylation Trichloromethylpyridine, trifluoromethyl copper reagents Direct introduction of CF3 group Often requires expensive reagents; regioselectivity challenges
  • The cyclization method using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide is industrially relevant, providing a route to trifluoromethylated nicotinonitriles with good control over substitution patterns. The subsequent chlorination and catalytic hydrogenolysis steps enable functional group transformations necessary for the final compound.

  • Reductive cyclization using ammonium iodide and sodium dithionite represents a greener and more selective alternative for constructing trifluoromethylated pyridines, though its applicability to nitrile-substituted derivatives requires further study.

  • The trifluoromethyl group’s strong electron-withdrawing nature (Hammett constant ~0.54) influences the reactivity and stability of intermediates, necessitating careful choice of reaction conditions to avoid side reactions or decomposition.

  • Industrial demand for trifluoromethylpyridine derivatives is high, particularly in agrochemical synthesis, emphasizing the importance of scalable and efficient preparation methods.

The preparation of this compound primarily relies on strategic cyclization reactions involving trifluoromethylated precursors and nitrile-containing substrates, followed by chlorination and catalytic transformations. Alternative reductive cyclization methods offer promising selectivity and milder conditions but may require further adaptation for nitrile derivatives. The choice of method depends on scale, desired purity, and available reagents, with industrial processes favoring routes that balance efficiency and operational safety.

Chemical Reactions Analysis

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Its structure allows it to interact with biological targets effectively.

Antimicrobial Activity:
Research indicates that 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile exhibits significant antimicrobial properties against a range of pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.1 μg/mL
Staphylococcus aureus0.05 μg/mL
Bacillus subtilis0.02 μg/mL

Anticancer Activity:
Studies have shown that this compound can induce apoptosis in various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer).

Cell LineIC50 (μM)
HepG-2<20
MCF-7<15
PC-325
HCT-11630

Materials Science

The unique electronic properties of this compound make it a promising candidate for use in organic semiconductors and advanced materials. Its ability to form stable films and its conductivity are being explored for applications in electronic devices.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against a panel of standard pathogenic strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Research

In vitro assays conducted on HepG-2 cells revealed that treatment with the compound led to a marked reduction in cell viability through mechanisms involving apoptosis induction. Flow cytometry analysis confirmed the activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key analogs of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile, their substituents, and properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Physical State/Properties Key Applications/Notes References
Target: this compound 2-Pyridin-4-yl, 6-CF₃ C₁₂H₇F₃N₄ 288.21 Not explicitly reported Inferred bioactivity due to pyridine core N/A
2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile 2-SCH₃, 6-CF₃ C₈H₆F₃N₃S 257.21 Yellow solid Intermediate in antiviral synthesis
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile 2-Cl, 6-CH₃, 4-CF₃ C₈H₅ClF₃N₃ 253.59 Not reported Structural analog with halogen and methyl
2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile 2-N(CH₃)₂, 6-thienyl, 4-CF₃ C₁₃H₁₀F₃N₃S 297.30 Not reported Potential ligand for metal coordination
2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile 2-S-(4-BrC₆H₄), 6-(3-CF₃C₆H₄) C₁₉H₁₀BrF₃N₂S 435.30 Purity ≥95%, discontinued supplier stock Lab-scale chemical research
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile 2-OH, 6-OH, 4-CF₃ C₈H₄F₃N₂O₂ 232.13 Not reported High polarity due to hydroxyl groups
2-[(2-cyanoethyl)sulfanyl]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile 2-S-(CH₂CH₂CN), 6-thienyl, 4-CF₃ C₁₄H₈F₃N₃S₂ 339.36 Predicted bp: 502.7±50.0°C, density 1.46 Specialty chemical intermediate

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group (common in all analogs) enhances metabolic stability and lipophilicity, critical for drug design . Methylthio (-SCH₃) and sulfanyl (-S-) groups () may increase reactivity in nucleophilic substitutions compared to pyridinyl or hydroxyl groups .

Polarity and Solubility :

  • Hydroxyl (-OH) groups () significantly increase polarity, reducing membrane permeability but improving aqueous solubility .
  • Halogenated analogs (e.g., 2-chloro in ) exhibit moderate polarity, balancing solubility and bioavailability .

Applications: Antiviral Research: 2-(Methylthio)-6-(trifluoromethyl)nicotinonitrile () is used in cell-based assays for virus detection, suggesting bioactivity in the broader nicotinonitrile family . Medicinal Chemistry: The patent in references a pyridinyl-trifluoromethyl aniline derivative, highlighting the therapeutic relevance of such scaffolds . Material Science: Sulfanyl derivatives () may serve as ligands or intermediates in catalytic systems due to their electron-rich sulfur atoms .

Research Findings and Data Gaps

  • Synthetic Utility : Methylthio and sulfanyl analogs () are frequently used as intermediates, but the target compound’s synthetic pathway remains unexplored in the provided evidence.

Biological Activity

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles, characterized by its pyridine and trifluoromethyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H7F3N2
  • Molecular Weight : 232.18 g/mol
  • CAS Number : 131747-53-0

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties. Key findings include:

  • Anticancer Activity :
    • Studies have shown that compounds with trifluoromethyl groups exhibit enhanced lipophilicity, which is correlated with increased cytotoxicity against cancer cell lines. For instance, derivatives of this compound have been tested against various cancer types, demonstrating significant inhibition of cell proliferation and induction of apoptosis in vitro .
    • A recent study highlighted the compound's ability to inhibit key signaling pathways involved in tumor growth, including the PI3K/Akt pathway .
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial activity. In vitro tests indicated that it possesses significant inhibitory effects against a range of bacterial strains, suggesting potential as a novel antimicrobial agent .
    • Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
  • Anti-inflammatory Effects :
    • Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators such as TNF-alpha and IL-6 in various cellular models .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of cancer cells and bacteria .
  • Disruption of Cell Signaling Pathways : It has been shown to interfere with signaling cascades that promote inflammation and tumor growth, such as NF-kB and MAPK pathways .

Research Findings and Case Studies

A summary of significant studies evaluating the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityModel UsedKey Findings
AnticancerHuman cancer cell linesInduced apoptosis and inhibited proliferation via PI3K/Akt pathway
AntimicrobialVarious bacterial strainsSignificant inhibition observed; potential mechanism involves cell wall disruption
Anti-inflammatoryIn vitro inflammatory modelsReduced levels of TNF-alpha and IL-6; modulation of inflammatory response

Q & A

Q. Key factors affecting yield :

  • Temperature : Reflux conditions (e.g., 15 hours in ) ensure complete conversion.
  • Purification : Recrystallization from ethanol or other solvents improves purity ().
  • Reagent stoichiometry : Excess POCl₃ may enhance chlorination efficiency ().

Basic: What spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR :
    • Pyridin-4-yl protons resonate at δ 7.35–8.42 ppm (aromatic region, ).
    • The trifluoromethyl (CF₃) group appears as a singlet in ¹H NMR but is confirmed via ¹³C NMR at δ ~120 ppm (q, JCFJ_{C-F} ≈ 270 Hz) ().
  • FT-IR :
    • Cyano (C≡N) stretch at ~2220 cm⁻¹ and CF₃ absorption near 1150 cm⁻¹ ().
  • Elemental analysis : Validates purity (e.g., %C, %H within 0.4% of theoretical values in ).

Advanced: How can researchers resolve contradictions in reported NMR data for nicotinonitrile derivatives?

Discrepancies arise due to:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃) deshield adjacent protons, shifting peaks downfield (compare δ 8.42 ppm in vs. δ 7.81 ppm in ).
  • Solvent choice : DMSO-d₆ vs. CDCl₃ alters chemical shifts (e.g., amino protons in DMSO-d₆ show broader peaks due to hydrogen bonding, ).
  • Regiochemistry : Pyridin-4-yl vs. pyridin-2-yl substitution alters coupling patterns ().

Q. Methodological resolution :

  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
  • Compare with computational predictions (DFT) for expected shifts.

Advanced: What strategies optimize the selectivity and bioactivity of nicotinonitrile derivatives in drug discovery?

  • Structure-activity relationship (SAR) studies :
    • Introducing pyrazolyl or azetidinyl groups enhances kinase selectivity (e.g., LY3522348 in ).
    • Trifluoromethyl groups improve metabolic stability and membrane permeability ().
  • In vitro assays :
    • Screen derivatives against target enzymes (e.g., ketohexokinase in ) using IC₅₀ measurements.
    • Assess cytotoxicity in cell lines to identify selective candidates.

Example : Replacing phenyl with pyridin-4-yl in LY3522348 improved oral bioavailability ().

Advanced: How do computational methods aid in understanding the electronic properties of this compound?

  • Density Functional Theory (DFT) :
    • Predicts electron distribution, highlighting the electron-deficient nature of the CF₃-substituted pyridine ring.
    • Models charge transfer interactions with biological targets (e.g., enzyme active sites).
  • Molecular docking :
    • Simulates binding modes to optimize substituent placement for target engagement (e.g., ).

Practical application : Use DFT to rationalize regioselectivity in substitution reactions (e.g., preference for 4-position on pyridine).

Basic: What are the typical challenges in purifying nicotinonitrile derivatives?

  • Low solubility : CF₃ groups reduce polarity; use polar aprotic solvents (e.g., DMF) for recrystallization ().
  • Byproduct formation : Monitor reactions via TLC and employ column chromatography for intermediates ().
  • Thermal instability : Avoid high-temperature drying; lyophilize if necessary ().

Advanced: How do substituents on the pyridine ring affect stability under varying pH conditions?

  • Electron-withdrawing groups (e.g., CF₃) :
    • Increase resistance to hydrolysis at acidic pH but may promote degradation under basic conditions via nucleophilic attack on the cyano group.
  • Amino groups : Protonation at low pH enhances solubility but may reduce stability ().

Q. Methodological testing :

  • Conduct accelerated stability studies (pH 1–13, 40°C) with HPLC monitoring ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile
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2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinonitrile

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